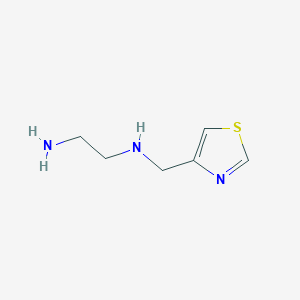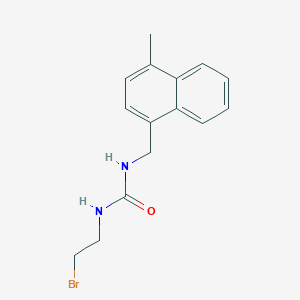
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of urea and has been synthesized using various methods. In
Mécanisme D'action
The exact mechanism of action of urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have antiviral and antifungal properties by disrupting the replication of viral and fungal cells.
Effets Biochimiques Et Physiologiques
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. This compound has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. This compound has also been found to be stable under various conditions, making it suitable for use in various experiments. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)-. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- is a compound that has shown potential for various therapeutic applications. Its synthesis method is relatively simple, and it has been found to have anticancer, antiviral, and antifungal properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Méthodes De Synthèse
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)-urea with sodium hydride in dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antifungal properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
102434-31-1 |
|---|---|
Nom du produit |
Urea, 1-(2-bromoethyl)-3-(4-methyl-1-naphthylmethyl)- |
Formule moléculaire |
C15H17BrN2O |
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-[(4-methylnaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O/c1-11-6-7-12(10-18-15(19)17-9-8-16)14-5-3-2-4-13(11)14/h2-7H,8-10H2,1H3,(H2,17,18,19) |
Clé InChI |
QBAVXAMISXCMKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)CNC(=O)NCCBr |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)CNC(=O)NCCBr |
Autres numéros CAS |
102434-31-1 |
Synonymes |
1-(2-Bromoethyl)-3-(4-methyl-1-naphthalenemethyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



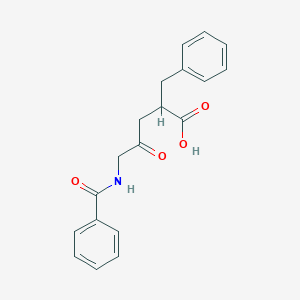
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
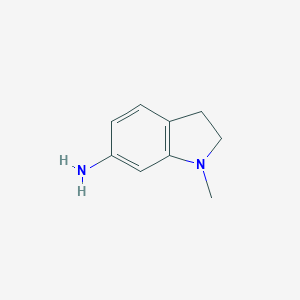
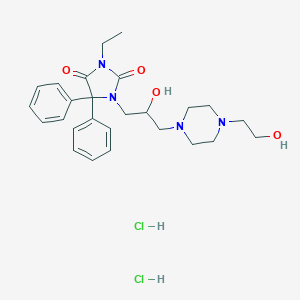
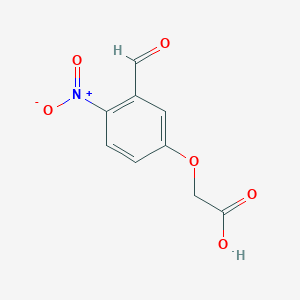
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)
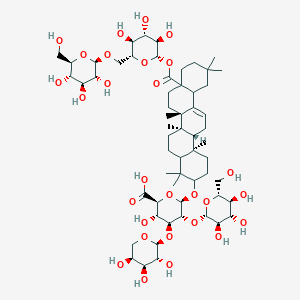
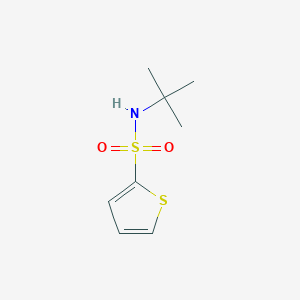
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)

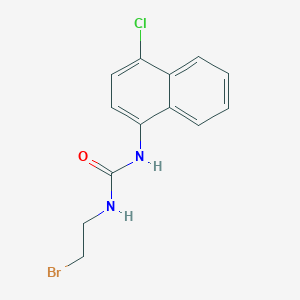
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
